N-methyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenylacetamide
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Description
N-methyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C22H19N5O2S and its molecular weight is 417.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
The compound is involved in the synthesis of fused thiazolo[3,2-a]pyrimidinones, utilizing N-aryl-2-chloroacetamides as doubly electrophilic building blocks. This synthesis route allows for the formation of ring annulated thiazolo[3,2-a]pyrimidinone products, with the elimination of by-products such as aniline or 2-aminobenzothiazole, and is confirmed through analytical, spectral studies, and single crystal X-ray data (Janardhan et al., 2014).
Antimicrobial and Anti-inflammatory Applications
Research into thiazolo[3,2-a]pyrimidine derivatives has demonstrated their potential in anti-inflammatory and antimicrobial activities. For instance, certain derivatives have been synthesized and evaluated for their effectiveness in these areas, suggesting a potential application in therapeutic treatments (Tozkoparan et al., 1999). Moreover, the antimicrobial activity of novel heterocycles incorporating the antipyrine moiety has been explored, revealing the compound's utility in combating microbial infections (Bondock et al., 2008).
Anticancer Activities
The compound's framework has been utilized to design and synthesize derivatives with in vitro cytotoxic activity against various cancer cell lines. Such studies aim to discover new anticancer agents by attaching different aryloxy groups to the pyrimidine ring, indicating the compound's significance in cancer research (Al-Sanea et al., 2020).
Synthesis of Isoxazolines and Isoxazoles
The compound has served as a precursor in the synthesis of isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This demonstrates its versatility as a building block in creating diverse heterocyclic structures, which could have various pharmacological applications (Rahmouni et al., 2014).
Antitumor Evaluation
Additionally, the compound has been a focus in the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives, with evaluations conducted for their antitumor activity against specific cancer cell lines, such as the human breast adenocarcinoma cell line MCF7. This research has highlighted the potential of certain derivatives in exhibiting mild to moderate antitumor activities (El-Morsy et al., 2017).
Properties
IUPAC Name |
N-methyl-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-25(15-8-4-2-5-9-15)19(28)12-17-14-30-22-24-20-18(21(29)26(17)22)13-23-27(20)16-10-6-3-7-11-16/h2-11,13,17H,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTJECCOKPDFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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